4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride
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Overview
Description
4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride is a heterocyclic compound that features a pyrazole ring fused to a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride typically involves the cyclization of appropriate precursors. One common method is the [3+2] cycloaddition of N-isocyanoiminotriphenylphosphorane with terminal alkynes, which provides pyrazoles under mild conditions . Another method involves the condensation of ketones, aldehydes, and hydrazine monohydrochloride to form pyrazoline intermediates, which are then oxidized to pyrazoles .
Industrial Production Methods
Industrial production of this compound may involve scalable methods such as the use of palladium-catalyzed coupling reactions or iron-catalyzed routes for regioselective synthesis . These methods offer high selectivity and yield, making them suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride can undergo various chemical reactions, including:
Oxidation: The pyrazole ring can be oxidized under specific conditions to form different derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the pyrazole or piperidine rings.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the nitrogen atoms of the pyrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include bromine for oxidation, hydrazine for reduction, and various alkyl halides for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole N-oxides, while substitution reactions can introduce various functional groups to the pyrazole or piperidine rings .
Scientific Research Applications
4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride involves its interaction with specific molecular targets. The pyrazole ring can bind to enzyme active sites or receptor binding pockets, inhibiting their activity or modulating their function . The piperidine ring enhances the compound’s binding affinity and selectivity .
Comparison with Similar Compounds
Similar Compounds
- 4-(2-(1H-pyrazol-1-yl)ethyl)piperidine
- 1-methyl-4-((4-nitro-1H-pyrazol-1-yl)methyl)piperidine
- Ethyl 1-(pyrazin-2-yl)piperidine-4-carboxylate
Uniqueness
4-(3-ethyl-1H-pyrazol-1-yl)piperidine dihydrochloride is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. This compound’s structural features allow for versatile modifications, making it a valuable scaffold in drug discovery and development .
Properties
CAS No. |
2768326-41-4 |
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Molecular Formula |
C10H19Cl2N3 |
Molecular Weight |
252.2 |
Purity |
95 |
Origin of Product |
United States |
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